1-cyclopentyl-N'-hydroxy-1H-benzimidazole-5-carboximidamide
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Overview
Description
1-Cyclopentyl-N'-hydroxy-1H-benzimidazole-5-carboximidamide is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic aromatic compounds. This compound features a benzene ring fused to an imidazole ring, with a cyclopentyl group and a hydroxylamine moiety attached to the benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-N'-hydroxy-1H-benzimidazole-5-carboximidamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzimidazole core.
Hydroxylamine Addition: The hydroxylamine moiety is introduced by reacting the benzimidazole derivative with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-cyclopentyl-N'-hydroxy-1H-benzimidazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazoles or derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be explored for its pharmacological properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-cyclopentyl-N'-hydroxy-1H-benzimidazole-5-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-Cyclopentyl-N'-hydroxy-1H-benzimidazole-5-carboximidamide can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound with no substituents.
2-Methylbenzimidazole: A benzimidazole derivative with a methyl group at the 2-position.
5-Nitrobenzimidazole: A benzimidazole derivative with a nitro group at the 5-position.
Uniqueness: What sets this compound apart is its unique combination of the cyclopentyl group and the hydroxylamine moiety, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-cyclopentyl-N'-hydroxybenzimidazole-5-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-13(16-18)9-5-6-12-11(7-9)15-8-17(12)10-3-1-2-4-10/h5-8,10,18H,1-4H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBTYKLRDQKKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2C=CC(=C3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C=NC3=C2C=CC(=C3)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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